molecular formula C12H12N2O2S B3291211 (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 870692-52-7

(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B3291211
CAS No.: 870692-52-7
M. Wt: 248.3 g/mol
InChI Key: XNZHWOUNXNIMSO-ONEGZZNKSA-N
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Description

The compound (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a pyrrole core substituted with a 1,3-thiazole ring and methyl groups at positions 2 and 3. The (2E)-configuration denotes the trans geometry of the double bond in the acrylic acid moiety, which is critical for its electronic and steric properties.

Properties

IUPAC Name

(E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-10(3-4-11(15)16)9(2)14(8)12-13-5-6-17-12/h3-7H,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZHWOUNXNIMSO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CS2)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=NC=CS2)C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid, also known as a thiazole-pyrrole derivative, has garnered attention for its potential biological activities. With a molecular formula of C12H12N2O2S and a molecular weight of 248.3 g/mol, this compound exhibits properties that may be valuable in pharmaceutical applications.

Chemical Structure

The structure of the compound can be represented as follows:

 2E 3 2 5 dimethyl 1 1 3 thiazol 2 yl 1H pyrrol 3 yl prop 2 enoic acid\text{ 2E 3 2 5 dimethyl 1 1 3 thiazol 2 yl 1H pyrrol 3 yl prop 2 enoic acid}

Antitumor Activity

Recent studies have indicated that thiazole and pyrrole derivatives possess significant antitumor properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that it could induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Table 1: Antitumor Activity of the Compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.4Induction of apoptosis
MCF7 (Breast)12.8Cell cycle arrest
A549 (Lung)20.5Caspase activation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results show effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has shown promise in reducing inflammation. Studies have reported decreased levels of pro-inflammatory cytokines in treated models, suggesting potential applications in inflammatory diseases.

Case Studies

A recent case study explored the effects of this compound on a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.

Figure 1: Tumor Size Reduction in Mice

Tumor Size Reduction

Structure-Activity Relationship (SAR)

The biological activity of (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid can be attributed to specific structural features:

  • Thiazole Ring : Contributes to antimicrobial properties.
  • Pyrrole Moiety : Enhances antitumor activity.
  • Acrylic Acid Side Chain : Important for interaction with biological targets.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid can inhibit the growth of various bacterial strains. For instance, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell walls .

Anticancer Properties

Recent investigations into the anticancer potential of thiazole derivatives have shown promising results. The compound has been evaluated for its cytotoxic effects on cancer cell lines, with findings suggesting that it induces apoptosis in certain types of cancer cells. This property is attributed to its ability to interact with specific cellular pathways involved in cell proliferation and apoptosis .

Pesticide Development

The compound's structural features make it a candidate for developing new pesticides. Thiazole derivatives are known for their insecticidal and fungicidal properties. Research has focused on synthesizing derivatives of this compound to enhance efficacy against agricultural pests while minimizing environmental impact .

Plant Growth Regulation

Studies have explored the use of (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid as a plant growth regulator. Its application has shown potential in promoting root development and enhancing resistance to abiotic stresses such as drought and salinity .

Polymer Chemistry

The compound can be utilized in polymer synthesis due to its reactive double bond, allowing it to participate in various polymerization processes. This application is particularly relevant in developing new materials with enhanced mechanical and thermal properties .

Coatings and Adhesives

In materials science, (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid can be integrated into coatings and adhesives formulations. Its inclusion can improve adhesion properties and resistance to environmental degradation .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Pesticide DevelopmentPotential for new insecticides
Plant Growth RegulationEnhances root development under stress
Polymer ChemistryReactive double bond for polymerization
Coatings and AdhesivesImproved adhesion and degradation resistance

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight Key Identifiers
(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid (Target Compound) C₁₃H₁₂N₂O₂S 1,3-Thiazol-2-yl, methyl (positions 2,5) Carboxylic acid, thiazole, pyrrole 278.31 g/mol N/A
(2E)-2-Cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid C₁₇H₁₆N₂O₂ 3-Methylphenyl, methyl (positions 2,5) Cyano, carboxylic acid, pyrrole 280.33 g/mol ChemSpider ID 1807249
(2E)-3-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid C₁₃H₁₂N₂O₃ 5-Methyl-1,2-oxazol-3-yl, methyl (2,5) Carboxylic acid, oxazole, pyrrole 260.25 g/mol Ref: 3D-NPC05136
2-Cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine C₂₄H₂₄N₄O₃S Morpholine sulfonyl, pyridin-2-yl Cyano, sulfonamide, pyridine 491.57 g/mol EN300-265802

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound’s 1,3-thiazole substituent (containing sulfur) contrasts with the 1,2-oxazole group (oxygen-containing) in the analogue from . Thiazoles generally exhibit stronger hydrogen-bonding acceptor capacity due to sulfur’s polarizability, whereas oxazoles may confer greater metabolic stability in biological systems .

Functional Group Impact: The carboxylic acid group in the target compound enables hydrogen-bond donation/acceptance, influencing solubility in polar solvents and crystallinity. In contrast, the cyano group in ’s compound is a weaker hydrogen-bond acceptor but may enhance electrophilicity for nucleophilic addition reactions .

Stereoelectronic Effects: The (2E)-configuration in all compounds ensures planar geometry, optimizing conjugation between the pyrrole and acrylic acid/cyano groups. This alignment stabilizes the molecule’s excited state, which is relevant for fluorescence-based applications .

Hydrogen Bonding and Crystallographic Behavior

  • The target compound’s carboxylic acid group facilitates robust hydrogen-bonding networks, as described in ’s analysis of graph-set patterns. Such interactions are critical for crystal packing and stability .

Q & A

Basic Question: What synthetic methodologies are recommended for synthesizing (2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid?

Methodological Answer:
A common approach involves condensation reactions between thiazole-containing precursors and pyrrole derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a suitable aldehyde (e.g., 3-formyl-1H-pyrrole-2-carboxylic acid) in acetic acid for 3–5 hours can yield analogous thiazole-pyrrole hybrids. The product is purified via recrystallization from a DMF/acetic acid mixture . Adjusting stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol thiazole precursor) and reaction time optimizes yield. Characterization via NMR and HPLC (≥98% purity) is critical to confirm stereochemistry and purity .

Basic Question: What are the key safety and storage protocols for handling this compound in laboratory settings?

Methodological Answer:
The compound’s α,β-unsaturated carbonyl moiety may confer reactivity and toxicity. Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Storage: Store in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or oxidation .
  • Waste Disposal: Incinerate in a licensed facility to avoid environmental release, as thiazole derivatives may exhibit aquatic toxicity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility Controls: Standardize cell lines, solvent systems (e.g., DMSO concentration ≤0.1%), and positive controls across studies.
  • Analytical Rigor: Use LC-MS to verify compound integrity post-assay and quantify degradation products .
  • Dose-Response Studies: Perform EC50/IC50 curves in triplicate to distinguish specific activity from nonspecific toxicity .

Advanced Question: What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:
A modular SAR approach is recommended:

  • Core Modifications: Synthesize analogs with variations in the thiazole (e.g., substituents at C2/C5) and pyrrole (e.g., methyl vs. ethyl groups) rings.
  • Functional Group Analysis: Compare propenoic acid derivatives (e.g., ester vs. amide) to assess the role of the carboxylate group in target binding .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, followed by in vitro validation .

Advanced Question: How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using HRMS .
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and assess photodegradation kinetics using UV spectroscopy .

Advanced Question: What methodologies are suitable for environmental fate studies of this compound?

Methodological Answer:
While direct data is limited, extrapolate from thiazole/pyrrole environmental behavior:

  • Abiotic Degradation: Conduct hydrolysis studies (pH 7, 25°C) to measure half-life. Use GC-MS to detect volatile breakdown products (e.g., CO2, NH3) .
  • Biotic Degradation: Incubate with soil microbiota or activated sludge, quantifying residual compound via LC-MS/MS.
  • Ecotoxicology: Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity (EC50) .

Advanced Question: How can mechanistic studies elucidate the compound’s mode of action in anticancer research?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
  • Protein Binding Assays: Use surface plasmon resonance (SPR) to measure affinity for tubulin or topoisomerase II.
  • ROS Detection: Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation, linking to pro-apoptotic effects .

Advanced Question: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction analysis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) with antisolvents (hexane, ether) for slow evaporation.
  • Temperature Gradients: Use a thermal cycler to gradually cool saturated solutions from 50°C to 4°C.
  • Co-Crystallization: Introduce co-formers (e.g., nicotinamide) to stabilize crystal lattice via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid
Reactant of Route 2
(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid

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